2-(Trifluoromethyl)pyridine-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

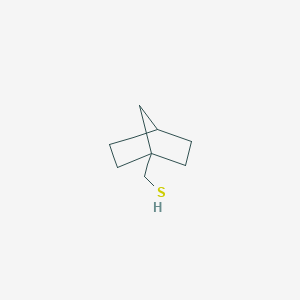

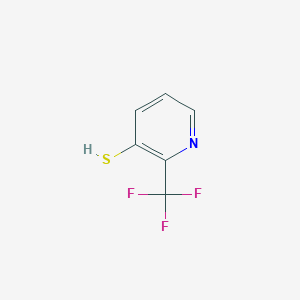

“2-(Trifluoromethyl)pyridine-3-thiol” is a chemical compound with the molecular formula C6H4F3NS . It is a derivative of pyridine, which is a basic heterocyclic organic compound . It is used as a reagent in the synthesis of various compounds .

Synthesis Analysis

The synthesis of “2-(Trifluoromethyl)pyridine-3-thiol” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridines (TFMPs) are used as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)pyridine-3-thiol” is characterized by the presence of a pyridine ring with a trifluoromethyl group and a thiol group attached to it . The exact bonding distances and angles within the molecule can be determined through techniques such as microwave spectroscopy .Chemical Reactions Analysis

“2-(Trifluoromethyl)pyridine-3-thiol” can participate in various chemical reactions due to the presence of the reactive thiol group . It can act as a nucleophile in reactions with electrophiles, and it can also undergo oxidation reactions .Physical And Chemical Properties Analysis

“2-(Trifluoromethyl)pyridine-3-thiol” is a powder with a molecular weight of 179.17 . It is stored at temperatures below -10 degrees Celsius to maintain its stability .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Palladium Complexes : The reaction of pyridine-2-thiol with palladium compounds leads to the formation of dinuclear palladium(II) complexes. These complexes have been investigated for their structure and electrochemical properties (Umakoshi et al., 1990).

Metal-Sulfur Bond Studies : Pyridine thiols, including 2-pyridine thiol, form complexes with various metals like cobalt(II), nickel(II), and platinum(II). These complexes are characterized using vibrational and electronic spectroscopy, and their structures have been identified (Kennedy & Lever, 1972).

Mononuclear Palladium and Platinum Complexes : Various mononuclear pyridine-2-thiolato complexes of palladium(II) and platinum(II) have been synthesized, and their solution behavior has been examined. The coordination modes of these complexes have been elucidated (Nakatsu et al., 1992).

Chemical Reactions and Optimization

C-S Bond Cleavage : Pyridine-2-thiol undergoes C-S bond cleavage in the presence of dinuclear Pt(III), Pt(II), or Pd(II) complexes, leading to the formation of pyridine. This reaction involves bimetallic activation of the pyridine thiols (Umakoshi et al., 2002).

Optimization of Aromatic Tri- and Tetrasulfides Synthesis : The reaction of aromatic thiols with sulfur compounds has been optimized for yield and purity. Pyridine is used as an amine base in this synthesis, highlighting its role in producing aromatic sulfides (Zysman‐Colman & Harpp, 2003).

Halogen Shuffling in Pyridines : Pyridine derivatives, including 2-chloro-6-(trifluoromethyl)pyridine, can undergo halogen shuffling. This process is critical for further chemical manipulations and synthesis pathways (Mongin et al., 1998).

Biological and Medicinal Research

Anticancer Agents : Platinum(II) thionate complexes, including those with pyridine-2-thiol ligands, have been synthesized and assessed as potent anticancer agents. These compounds show significant antitumor effects and are potential candidates for cancer treatment (Sakamaki et al., 2019).

Corrosion Inhibitors : Schiff’s bases of pyridyl substituted triazoles, including those derived from pyridine thiols, have been investigated as effective corrosion inhibitors for mild steel in acidic solutions. These compounds show high efficiency in protecting metal surfaces (Ansari et al., 2014).

Mecanismo De Acción

Target of Action

Trifluoromethylpyridines, a broader class of compounds to which this molecule belongs, have been found to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are often used in the synthesis of pesticides .

Mode of Action

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to their biological activities .

Biochemical Pathways

For instance, some trifluoromethylpyridines have been found to inhibit phosphatidylinositol-3-kinase (PI3K), a lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .

Result of Action

Trifluoromethylpyridines, in general, have been found to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides .

Safety and Hazards

“2-(Trifluoromethyl)pyridine-3-thiol” is classified as a hazardous substance . It is flammable and can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(trifluoromethyl)pyridine-3-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NS/c7-6(8,9)5-4(11)2-1-3-10-5/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBFPMDYIJYYKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1801693-48-0 |

Source

|

| Record name | 2-(trifluoromethyl)pyridine-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-bromophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2908985.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B2908988.png)

![2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B2908997.png)

![2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B2908998.png)

![methyl 4-[(4-cyanoanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2909000.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2909003.png)

![3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2909004.png)